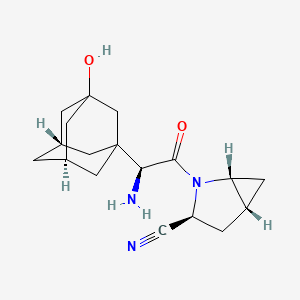

沙格列汀

描述

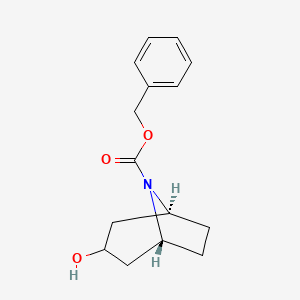

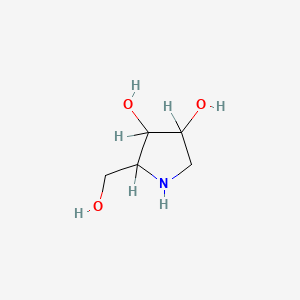

The compound , characterized by its complex azabicyclo[3.1.0]hexane structure, belongs to a class of chemicals known for their interesting reactivity and potential for diverse applications in organic synthesis. The azabicyclo[3.1.0]hexane core is noteworthy for its unique chemical and physical properties, which can be harnessed for various synthetic purposes.

Synthesis Analysis

Research into azabicyclo compounds has led to the development of various synthetic methods. For instance, Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton through intramolecular reductive cyclopropanation, indicating the versatility of approaches available for constructing such frameworks (Gensini et al., 2002).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.1.0]hexane derivatives, including the target compound, features a compact, strained ring system that influences their chemical behavior. X-ray crystallography of related compounds has revealed equatorial positioning of substituents and a common boat conformation, highlighting the impact of the molecular structure on reactivity and interaction with other molecules (Gensini et al., 2002).

Chemical Reactions and Properties

Azabicyclo[3.1.0]hexane compounds participate in a variety of chemical reactions, demonstrating their reactivity. Bardasov et al. (2019, 2020) explored the hydrolysis and transamination reactions, showcasing the compounds' ability to undergo chemical transformations that yield structurally diverse products (Bardasov et al., 2019); (Bardasov et al., 2020).

科学研究应用

2型糖尿病的治疗

沙格列汀是一种高效、可逆、竞争性二肽基肽酶-4抑制剂,用于治疗2型糖尿病患者 {svg_1}. 在≤2年的治疗期间,沙格列汀能改善血糖控制,并且在2型糖尿病患者中通常耐受性良好 {svg_2}.

血糖控制

沙格列汀可显著降低糖化血红蛋白(HbA1c)和空腹血糖水平,并增加HbA1c<7%的患者比例 {svg_3}. 与其他DPP-4抑制剂相比,沙格列汀在血糖控制方面效果相似,但不如利拉鲁肽和达格列净 {svg_4}.

体重管理

沙格列汀通常对体重没有影响 {svg_5}. 这使得它成为担心某些其他糖尿病药物导致体重增加的患者的合适选择。

低血糖风险低

沙格列汀的低血糖风险很低,除非与可能与低血糖相关的药物(如磺酰脲类药物或胰岛素)联合使用 {svg_6}.

安全性概况

沙格列汀的安全性概况优于阿卡波糖和磺酰脲类药物 {svg_7}. 它不会增加关节痛、心力衰竭、胰腺炎和其他不良事件的风险 {svg_8}.

联合治疗

与亚最大剂量二甲双胍联合使用时,与阿卡波糖和向上滴定的二甲双胍相比,沙格列汀显著提高了HbA1c<7%的患者比例 {svg_9}.

作用机制

Target of Action

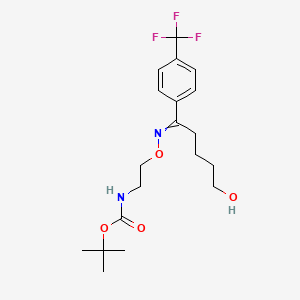

Saxagliptin, also known as (1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is primarily targeted at the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels .

Mode of Action

Saxagliptin acts as a competitive inhibitor of DPP-4 . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This inhibition of DPP-4 results in increased levels of active GLP-1 and GIP, which in turn leads to an increase in insulin secretion from pancreatic beta cells and a decrease in glucagon production from pancreatic alpha cells .

Biochemical Pathways

The inhibition of DPP-4 by saxagliptin leads to an increase in the circulation of intact GLP-1 and GIP . These hormones enhance the body’s utilization of sugar, mainly by increasing insulin secretion from the pancreas and reducing the liver’s production of glucose . This results in the reduction of postprandial glucose (PPG), fasting plasma glucose (FPG), and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The drug is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen .

Result of Action

The molecular and cellular effects of saxagliptin’s action include improved endothelial function, reduction of inflammatory markers, oxidative stress ischemia/reperfusion injury, and atherogenesis . Clinically, saxagliptin significantly reduces glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) levels, and increases the proportion of patients achieving HbA1c <7% .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of saxagliptin. For instance, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, saxagliptin requires dose adjustment in renal disease as well as when used with drugs that are strong inhibitor or inducer of CYP3A4/A5 isoforms .

属性

IUPAC Name |

(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-VFGQHSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus. | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

361442-04-8 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

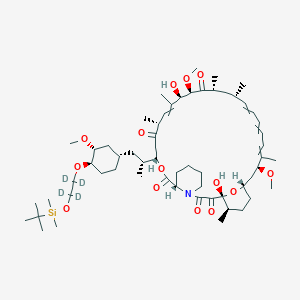

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

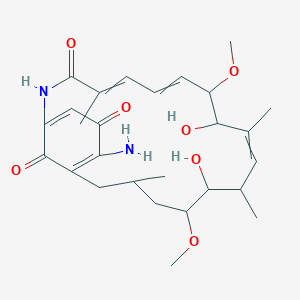

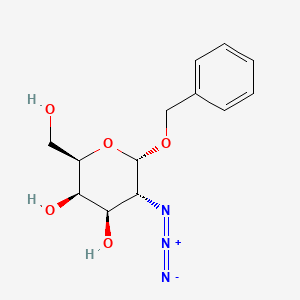

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)